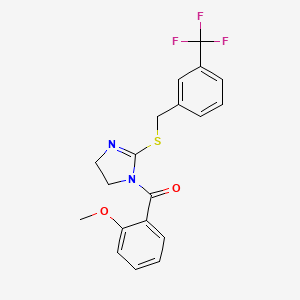
1-(3-Fluor-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.347. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung mit Bor
Borsäuren und deren Ester, einschließlich dieser Verbindung, spielen eine entscheidende Rolle in der Arzneimittelentwicklung. Forscher erforschen ihr Potenzial als Borträger für die Neutroneneinfangtherapie. Diese Verbindungen weisen jedoch aufgrund der Hydrolyse eine begrenzte Stabilität in Wasser auf. Die Kinetik der Hydrolyse hängt von den Substituenten im aromatischen Ring ab, und die Reaktionsgeschwindigkeit beschleunigt sich bei physiologischem pH-Wert deutlich. Bei der Verwendung von Boronsäure-Pinacolestern für pharmakologische Zwecke ist Vorsicht geboten .
Wirkmechanismus
Target of Action
The compound “1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” contains a triazole ring, which is a common motif in many pharmaceutical drugs. Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties . The specific target would depend on the exact configuration and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite. The presence of a carboxamide group could potentially enable the compound to form hydrogen bonds with its target, influencing the compound’s interaction with its target .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Based on the biological activities associated with triazole derivatives, it could be involved in pathways related to cell growth and proliferation, or microbial metabolism .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of “1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” would depend on factors such as its chemical stability, solubility, and the presence of functional groups that might interact with metabolic enzymes .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound has antitumor properties, it might lead to cell cycle arrest or apoptosis in cancer cells .
Action Environment
The action of “1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” could be influenced by various environmental factors, such as pH and temperature, which can affect the compound’s stability and interaction with its target .
Eigenschaften
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-14(18)4-3-5-15(11)23-12(2)16(21-22-23)17(24)20-10-13-6-8-19-9-7-13/h3-9H,10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVOWVACENCVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2547754.png)
![2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid](/img/structure/B2547755.png)
![N-(4-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2547757.png)

![3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2547760.png)
![1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B2547763.png)





![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)

![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B2547776.png)
